4-Chloro-[1,1'-biphenyl]-3-carbaldehyde
Description
Properties
IUPAC Name |
2-chloro-5-phenylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPUBYOQMNZLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobiphenyl.
Formylation Reaction: The introduction of the aldehyde group can be achieved through a formylation reaction. One common method is the Vilsmeier-Haack reaction, which involves the reaction of 4-chlorobiphenyl with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 3rd position.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale formylation reactions under controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-Chloro-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) reduce yields due to hindered coupling .
- Catalyst Efficiency : Pd(PPh₃)₄ consistently delivers high yields in biphenyl syntheses .
Crystallographic and Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-[1,1'-biphenyl]-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 3-chlorophenylboronic acid and 3-bromobenzaldehyde, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a 1:1 mixture of THF/H₂O at 80°C for 12 hours . Alternatively, electrophilic aromatic substitution on biphenyl precursors with Cl₂ or chlorinating agents (e.g., SOCl₂) under controlled temperatures (0–25°C) introduces the chlorine atom, followed by oxidation of a methyl group to the aldehyde using MnO₂ or CrO₃ . Yield optimization requires inert atmospheres (N₂/Ar) and purification via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How can the structure of this compound be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Crystals are grown via slow evaporation of a DCM/hexane solution, and data collected using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL (via Olex2 GUI) confirms bond lengths (C-Cl: ~1.74 Å) and dihedral angles between biphenyl rings . Complementary techniques include ¹H/¹³C NMR (δ ~10.0 ppm for aldehyde proton, J-coupling patterns for aromatic protons) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
Q. What are the key reactivity patterns of the aldehyde and chloro substituents in this compound?
- Methodological Answer : The aldehyde undergoes nucleophilic additions (e.g., Grignard reagents, hydrazines) and condensation reactions (e.g., Schiff base formation with amines). The chloro group participates in SNAr reactions with strong nucleophiles (e.g., NaN₃ in DMF at 120°C) or Ullmann-type couplings with CuI/ligand systems . Steric hindrance from the biphenyl framework may slow reactivity; DFT calculations (B3LYP/6-31G*) can predict regioselectivity .
Q. How does this compound interact with biological systems, and what assays are suitable for preliminary screening?
- Methodological Answer : The aldehyde group may form covalent adducts with lysine residues in enzymes (e.g., aldehyde dehydrogenases). In vitro assays include:
- Enzyme inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., resorufin-based probes).
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (dose range: 1–100 μM).
- Reactivity with thiols : Monitor glutathione (GSH) depletion via Ellman’s reagent .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected regioselectivity in substitution reactions)?
- Methodological Answer : DFT calculations (Gaussian 16, M06-2X/def2-TZVP) model transition states to identify kinetic vs. thermodynamic control. For example, meta-chloro substitution may destabilize intermediates due to steric clashes (ΔG‡ > 25 kcal/mol). Molecular docking (AutoDock Vina) predicts binding modes in enzyme active sites, explaining discrepancies in inhibition data . Cross-validate with HPLC-MS to detect minor byproducts missed in routine analysis .
Q. What strategies improve crystallinity for SCXRD when the compound resists crystallization?
- Methodological Answer : Use co-crystallization agents (e.g., 1,2-di(4-pyridyl)ethylene) or solvent layering (slow diffusion of hexane into a DCM solution). For polymorph screening, vary solvents (e.g., EtOH vs. acetonitrile) and temperatures (4°C vs. RT). If twinning occurs, reprocess data with SHELXL TWIN commands or use synchrotron radiation for higher-resolution datasets .
Q. How do electronic effects from the chloro and aldehyde groups influence charge transport in material science applications?
- Methodological Answer : Perform cyclic voltammetry (CH Instruments, 0.1 M TBAPF₆ in acetonitrile) to determine HOMO/LUMO levels. The electron-withdrawing aldehyde lowers LUMO (-3.2 eV), enhancing n-type semiconductor behavior. DFT-based charge mobility simulations (VASP software) model π-π stacking distances (3.4–3.6 Å) and reorganization energies (<0.3 eV) .
Q. What statistical approaches are recommended for reconciling conflicting biological activity data across studies?
- Methodological Answer : Apply meta-analysis (RevMan software) to aggregate IC₅₀ values, adjusting for covariates (e.g., cell line variability, assay timepoints). Use Bland-Altman plots to assess inter-lab reproducibility or ANOVA with post-hoc Tukey tests for dose-response discrepancies. Confirm compound integrity in each study via LC-MS purity checks (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
